molecular formula C6H6ClFN2 B13139352 (2-Chloro-6-fluoropyridin-4-yl)methanamine

(2-Chloro-6-fluoropyridin-4-yl)methanamine

Cat. No.: B13139352
M. Wt: 160.58 g/mol
InChI Key: SFHKDKZWQARRAR-UHFFFAOYSA-N
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Description

Contextualization within the Field of Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a cornerstone of modern synthetic chemistry, prized for their utility as versatile intermediates. nih.gov The presence of halogen atoms on the pyridine ring significantly influences the molecule's electronic properties, often enhancing its biological activity or providing sites for further functionalization through cross-coupling reactions. The introduction of fluorine, in particular, can improve metabolic stability and binding affinity of drug candidates. mdpi.com The dual halogenation in (2-Chloro-6-fluoropyridin-4-yl)methanamine, with two different halogens, offers the potential for selective, stepwise reactions, a valuable tool for synthetic chemists.

The synthesis of halogenated pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophilic substitution. researchgate.net However, various methods have been developed to achieve specific halogenation patterns, enabling the production of a wide array of functionalized pyridine building blocks.

Strategic Importance of Pyridylmethylamine Scaffolds in Organic Synthesis

The pyridylmethylamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The aminomethyl group can act as a key pharmacophore, interacting with biological targets, or serve as a handle for attaching other molecular fragments. The pyridine nitrogen introduces a basic center, which can be important for salt formation and improving the pharmacokinetic properties of a drug molecule.

Derivatives of pyridylmethylamine have shown a broad spectrum of biological activities, including as inhibitors of enzymes such as lysyl oxidase-like 2 (LOXL2), which is implicated in fibrotic diseases. nih.gov The versatility of this scaffold allows for the creation of large libraries of compounds for high-throughput screening in drug discovery programs.

Research Landscape and Objectives for this compound

While specific research dedicated exclusively to this compound is not extensively documented in peer-reviewed literature, its value can be inferred from the numerous patents and research articles that utilize similarly substituted pyridine intermediates. The primary research objective for a compound like this is its application as a versatile building block for the synthesis of novel compounds with potential therapeutic or agrochemical applications.

The presence of both chlorine and fluorine atoms allows for differential reactivity in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This enables the sequential introduction of different substituents at the 2- and 6-positions of the pyridine ring. The 4-methanamine group can be used for amide bond formation, reductive amination, or other nucleophilic reactions to build more complex molecular architectures.

The table below illustrates the potential research applications of this compound by highlighting the biological targets of structurally related molecules.

Compound ClassBiological Target/Application
Substituted PyridylmethylaminesEnzyme inhibition (e.g., LOXL2)
Dihalogenated PyridinesIntermediates for kinase inhibitors
Fluoro-substituted HeterocyclesAgrochemicals (herbicides, fungicides)

Future research involving this compound is likely to focus on its incorporation into novel molecular entities for screening against a wide range of biological targets. Its utility as a scaffold for creating libraries of diverse compounds makes it a valuable tool for lead discovery and optimization in both academic and industrial research settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6ClFN2

Molecular Weight

160.58 g/mol

IUPAC Name

(2-chloro-6-fluoropyridin-4-yl)methanamine

InChI

InChI=1S/C6H6ClFN2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H,3,9H2

InChI Key

SFHKDKZWQARRAR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1F)Cl)CN

Origin of Product

United States

Detailed Investigation of the Reactivity Profile and Reaction Mechanisms of 2 Chloro 6 Fluoropyridin 4 Yl Methanamine

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency, which is most pronounced at the ortho (2,6) and para (4) positions, makes the ring susceptible to attack by nucleophiles. quora.com The presence of strong electron-withdrawing groups, such as halogens, further enhances this electrophilicity, facilitating SNAr reactions. numberanalytics.commasterorganicchemistry.com

The generally accepted mechanism for nucleophilic aromatic substitution on activated pyridine rings is a two-step addition-elimination process. pearson.comyoutube.com

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a halogen. This attack disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.compearson.com The negative charge is delocalized across the ring system and is stabilized by the electron-withdrawing nitrogen atom and other substituents. quora.comyoutube.com

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the expulsion of the halide leaving group. This step is typically fast as it leads to a more stable aromatic product. youtube.com

The efficiency of SNAr reactions is critically dependent on the nature and position of substituents on the pyridine ring. In (2-Chloro-6-fluoropyridin-4-yl)methanamine, three key groups influence reactivity: the fluorine atom, the chlorine atom, and the methanamine group.

Electronic Effects of Halogens: Both chlorine and fluorine are highly electronegative and act as strong electron-withdrawing groups through the inductive effect (-I effect). This effect depletes the pyridine ring of electron density, making it more electrophilic and thus more reactive towards nucleophiles. numberanalytics.com The positions of the halogens at C-2 and C-6 are ortho to the ring nitrogen, which are the most electron-deficient positions and prime sites for nucleophilic attack. quora.comyoutube.com

The "Element Effect": In many SNAr reactions, fluorine is a better leaving group than chlorine (F > Cl ≈ Br > I). nih.gov This is counterintuitive based on bond strength (C-F is stronger than C-Cl) and anion stability (Cl⁻ is more stable than F⁻). The reason for this "element effect" is that the rate-determining step is the initial nucleophilic attack. Fluorine's superior electronegativity makes the carbon atom it is attached to significantly more electrophilic, accelerating the rate of attack. Since the C-halogen bond is not broken in the slow step, its strength is less important than its ability to activate the ring. youtube.com

Effect of the Methanamine Group: The 4-methanamine (-CH₂NH₂) group has a dual electronic nature. The methylene (B1212753) (-CH₂) linker insulates the amine's lone pair from direct resonance with the ring. Therefore, its primary influence is a weak electron-donating inductive effect (+I). This slightly increases electron density in the ring compared to an unsubstituted pyridine, which would modestly decrease the rate of SNAr compared to a pyridine with only halogen substituents.

When a molecule has two potential leaving groups, the incoming nucleophile may selectively replace one over the other. In this compound, the key question is whether substitution occurs at the C-2 position (displacing chloride) or the C-6 position (displacing fluoride).

Several factors govern this regioselectivity:

Electrophilicity of the Carbon Center: As discussed, fluorine's high electronegativity makes the C-6 carbon more electron-poor and thus a more favorable target for nucleophilic attack than the C-2 carbon bonded to chlorine. This strongly suggests a preference for substitution at the C-6 position. Studies on analogous 2-fluoro- and 2-chloropyridines have shown that the fluoro- derivative reacts significantly faster. researchgate.net

Stability of the Intermediate: The regioselectivity is also determined by the relative stability of the two possible Meisenheimer complexes (attack at C-2 vs. C-6). The stability of these intermediates is influenced by how effectively the negative charge can be delocalized. In this molecule, both positions are ortho to the ring nitrogen, which provides substantial stabilization. The electronic effect of the other halogen (the one not being displaced) also plays a role. The greater electron-withdrawing power of fluorine would provide slightly better stabilization for the intermediate formed during an attack at the C-2 position compared to the stabilization provided by chlorine for an attack at C-6.

Solvent Effects: The choice of solvent can also influence regioselectivity. Solvents that can form strong hydrogen bonds may preferentially solvate and stabilize one transition state over another. researchgate.net

Given the dominance of the "element effect" in activating the site of attack, nucleophilic substitution is strongly predicted to occur preferentially at the C-6 position, leading to the displacement of the fluoride (B91410) ion.

Table 1: Factors Influencing Regioselectivity in the SNAr of this compound
FactorEffect on C-6 (Fluoride Displacement)Effect on C-2 (Chloride Displacement)Predicted Outcome
Carbon Electrophilicity High (due to highly electronegative F)Moderate (due to Cl)Favors attack at C-6
Leaving Group Ability (Element Effect) Fluoride is an excellent leaving group in SNArChloride is a good, but typically inferior, leaving groupFavors reaction at C-6
Intermediate Stabilization Stabilized by ring N and C-2 ClStabilized by ring N and C-6 FSlightly favors attack at C-2

The key intermediate in the SNAr reaction of this compound is the Meisenheimer complex. acs.org There are two potential intermediates depending on the site of nucleophilic attack.

Attack at C-6: The nucleophile adds to the C-6 position, breaking the C=N pi bond. The resulting negative charge is delocalized onto the electronegative nitrogen atom and the carbons at the C-2 and C-4 positions. This intermediate leads to the displacement of fluoride.

Attack at C-2: The nucleophile adds to the C-2 position, with the negative charge similarly delocalized onto the nitrogen and the carbons at the C-4 and C-6 positions. This intermediate leads to the displacement of chloride.

While the Meisenheimer complex is widely accepted as an intermediate, some recent computational and kinetic studies have suggested that certain SNAr reactions may proceed through a single, concerted (cSNAr) transition state rather than a stepwise pathway involving a stable intermediate. researchgate.netnih.gov In a concerted mechanism, the bond to the nucleophile forms at the same time as the bond to the leaving group breaks. For highly activated systems like dihalopyridines, the lifetime of the Meisenheimer "intermediate" may be so short that it more closely resembles a transition state. researchgate.net Computational studies using density functional theory (DFT) are often employed to model the energies of the transition states and intermediates to distinguish between stepwise and concerted pathways. nih.govrsc.org

Reactivity of the (Methanamine) Side Chain

The methanamine side chain (-CH₂NH₂) possesses its own distinct reactivity, primarily centered on the nucleophilic and basic nature of the primary amine.

The heading of this section refers to a transformation that is mechanistically a reaction of the pyridine ring (a nucleophilic substitution at the C-Cl bond) but is categorized under the reactivity of the side chain. This suggests a process where the side chain plays a direct role in mediating the substitution, for example, through an intramolecular reaction.

An intramolecular SNAr reaction could theoretically occur if the amine of the side chain acts as the nucleophile, attacking one of the electrophilic carbon centers (C-2 or C-6) on the same molecule.

Potential for Intramolecular Cyclization: If the aminomethyl group were to attack the C-2 position, it would result in the formation of a strained four-membered ring, displacing the chloride. Attack at the C-6 position is sterically hindered and would also form a strained ring. Such intramolecular reactions forming small, strained rings are generally thermodynamically and kinetically unfavorable. Therefore, a direct intramolecular nucleophilic substitution mediated by the side-chain amine is considered highly unlikely under standard conditions.

The reactivity described under this heading is more plausibly interpreted as an intermolecular SNAr reaction at the C-Cl bond (or the more reactive C-F bond) that is simply influenced by the presence of the 4-methanamine group, as detailed in section 3.1.2. The side chain's primary role remains that of an electronic-effecting group and a site for other chemical transformations not involving the ring's C-Cl bond.

Derivatization and Functionalization through the Primary Amine Group

The primary amine of the methanamine moiety in this compound is a versatile functional group for derivatization. Standard amine chemistry can be applied to introduce a wide array of substituents, thereby modifying the compound's properties. Common derivatization reactions include acylation, alkylation, and sulfonylation.

Acylation: The primary amine readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. vedantu.comnih.gov This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl). vedantu.com For example, reaction with acetyl chloride would yield N-((2-chloro-6-fluoropyridin-4-yl)methyl)acetamide. The acetyl group is a common protecting group for amines and is stable under various conditions but can be removed under basic or acidic hydrolysis. nih.gov

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. This reaction can lead to a mixture of mono- and di-alkylated products, making it a less controlled method for derivatization unless specific strategies are employed. Reductive amination, a two-step process involving the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction, offers a more controlled route to mono-alkylated secondary amines.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yields the corresponding sulfonamide. These derivatives are typically solid and highly crystalline, which can be useful for purification and characterization.

These derivatization reactions allow for the systematic modification of the molecule's structure, which is a key strategy in medicinal chemistry for exploring structure-activity relationships.

Electrophilic Aromatic Substitution (EAS) on the Pyridine System

Electrophilic Aromatic Substitution (EAS) on the pyridine ring of this compound is exceptionally challenging. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which significantly deactivates the ring towards electrophilic attack compared to benzene. pearson.comyoutube.comwikipedia.org This deactivation is further intensified by the presence of two strong electron-withdrawing halogen substituents, chlorine at C2 and fluorine at C6.

Under typical EAS conditions (e.g., nitration with HNO₃/H₂SO₄), the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution nearly impossible under standard protocols. rsc.org

If a reaction were forced to occur under extremely harsh conditions, the regiochemical outcome would be dictated by the directing effects of the existing substituents:

Pyridine Nitrogen: Strongly deactivating, directing electrophiles to the C3 and C5 positions.

2-Chloro and 6-Fluoro Groups: Both are deactivating via induction but are ortho-, para-directors. Due to their positions, they direct towards C3, C4, and C5.

4-(Aminomethyl) Group: This group is weakly activating through induction.

Considering the combined effects, the C3 and C5 positions are the most likely sites for electrophilic attack, as they are least deactivated by the ring nitrogen. However, the severe deactivation conferred by the two halogens and the pyridinium nitrogen makes such reactions synthetically unviable. A more practical approach to introduce additional substituents onto the pyridine ring is to utilize the existing halogen handles for cross-coupling reactions or to perform nucleophilic aromatic substitution on a precursor. Another strategy involves the initial N-oxidation of the pyridine ring, which activates the C2 and C4 positions towards electrophilic attack, although this is complicated by the existing substituents. wikipedia.org

Metal-Catalyzed Cross-Coupling Chemistry

The chloro and fluoro substituents on the pyridine ring serve as effective handles for metal-catalyzed cross-coupling reactions, providing a powerful platform for C-C and C-N bond formation.

Suzuki-Miyaura Coupling of Halogenated Pyridines

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the halogenated pyridine and various organoboron reagents. A key aspect of the reactivity of this compound in this reaction is the differential reactivity of the C-Cl and C-F bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl >> F.

Consequently, it is possible to achieve selective mono-arylation or alkylation at the C2 position (C-Cl bond) while leaving the more robust C-F bond at the C6 position intact. nih.govnih.gov This selective reactivity allows for a stepwise functionalization of the pyridine ring. For instance, coupling 2,6-dichloropyridine (B45657) with an alkyl boronic ester selectively yields the 2-alkyl-6-chloropyridine product. nih.govnih.gov Applying this principle to this compound, a reaction with an arylboronic acid in the presence of a suitable palladium catalyst and base would be expected to predominantly yield the 2-aryl-6-fluoropyridin-4-yl)methanamine derivative.

Below is a table summarizing typical conditions for the selective Suzuki-Miyaura coupling of 2-chloropyridine (B119429) derivatives.

Coupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10070-95
Heptyl pinacol (B44631) boronic esterPd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O10074
Phenylboronic acid(NHC)Pd(cinn)ClNaHCO₃H₂O10090

This table presents representative data for similar 2-chloropyridine substrates. nih.govresearchgate.net

Palladium-Catalyzed C-N and C-C Bond Formations

Beyond the Suzuki-Miyaura reaction, the C-Cl bond at the C2 position is amenable to other palladium-catalyzed transformations, most notably the Buchwald-Hartwig amination for C-N bond formation. wikipedia.org This reaction allows for the coupling of the pyridine core with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. researchgate.netnih.gov The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields. researchgate.net For electron-deficient heteroaryl chlorides, bulky and electron-rich phosphine ligands such as Xantphos or those from the Buchwald ligand family are often effective. nih.govsemanticscholar.org

Similar to the Suzuki coupling, the Buchwald-Hartwig amination is expected to occur selectively at the more reactive C-Cl bond, allowing for the synthesis of 2-amino-6-fluoropyridine (B74216) derivatives. This selectivity enables sequential coupling strategies where the C-Cl bond is first functionalized via a C-N coupling, followed by a potential C-C coupling at the C-F position under more forcing conditions, if desired.

Other palladium-catalyzed reactions such as Sonogashira (with terminal alkynes), Heck (with alkenes), and Stille (with organostannanes) couplings are also viable at the C2 position, further expanding the synthetic utility of this scaffold.

Oxidation and Reduction Pathways of the Pyridine and Methanamine Moieties

Oxidation: The pyridine nitrogen atom in this compound can be oxidized to form the corresponding pyridine N-oxide. scripps.edu This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). tandfonline.comarkat-usa.org The resulting N-oxide exhibits altered reactivity; it activates the C2 and C6 positions for nucleophilic attack and can facilitate certain electrophilic substitutions. scripps.edu The primary amine of the methanamine group is also susceptible to oxidation, which could lead to imine or oxime formation depending on the reagents and conditions used.

Reduction: The pyridine ring can be fully reduced to a piperidine (B6355638) ring via catalytic hydrogenation. slideshare.net This reaction is typically carried out under hydrogen pressure using heterogeneous catalysts like platinum oxide (PtO₂), palladium on carbon (Pd/C), or Raney Nickel. researchgate.nettcichemicals.com The reaction often requires acidic conditions (e.g., in acetic acid) to protonate the pyridine nitrogen, facilitating its reduction. researchgate.net

It is important to consider the potential for dehalogenation during catalytic hydrogenation. The C-Cl bond is susceptible to hydrogenolysis (cleavage by hydrogen), which would replace the chlorine atom with a hydrogen atom. This can sometimes be a competing or even the primary reaction pathway, depending on the catalyst and conditions. The C-F bond is generally much more resistant to hydrogenolysis. Selective reduction of the pyridine ring without dehalogenation can be challenging and requires careful optimization of the reaction conditions.

Computational and Theoretical Studies on 2 Chloro 6 Fluoropyridin 4 Yl Methanamine and Its Reactivity

Quantum Chemical Characterization of Electronic and Molecular Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and molecular structure of (2-Chloro-6-fluoropyridin-4-yl)methanamine. These calculations provide a detailed picture of the molecule's geometry, electron distribution, and orbital energies.

The optimized molecular structure reveals the precise bond lengths, bond angles, and dihedral angles. The pyridine (B92270) ring, being aromatic, is largely planar. The substituents—chloro, fluoro, and methanamine groups—induce specific geometric and electronic changes. The electronegative halogen atoms withdraw electron density from the ring, while the methanamine group can act as an electron-donating group.

Molecular Electrostatic Potential (MEP) maps are particularly insightful, visualizing the electron density distribution and highlighting regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the halogen atoms, indicating regions of high electron density. Positive potential (blue) would be expected around the hydrogen atoms of the aminomethyl group, indicating electron-deficient regions.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. In this compound, the HOMO is likely to be localized on the electron-rich parts of the molecule, such as the aminomethyl group and the pyridine ring, while the LUMO would be distributed over the electron-deficient aromatic ring, influenced by the withdrawing effects of the chlorine and fluorine atoms.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is a powerful tool for investigating the mechanisms and energetics of chemical reactions involving this compound. By mapping the potential energy surface (PES), chemists can identify transition states, intermediates, and reaction pathways.

For instance, nucleophilic aromatic substitution (SNAr) is a common reaction for halopyridines. rsc.org Computational studies can model the attack of a nucleophile on the pyridine ring, which is activated by the electron-withdrawing chloro and fluoro substituents. DFT calculations can determine the activation energies for substitution at the C2 (chloro) and C6 (fluoro) positions, predicting the regioselectivity of the reaction. The calculations would involve locating the Meisenheimer complex (the intermediate) and the transition states leading to its formation and decomposition.

Another reaction of interest is the functionalization of the methanamine group. For example, the acylation or alkylation of the amine can be modeled. Computational methods can help in understanding the reaction mechanism, predicting the most favorable reaction pathway, and calculating the reaction enthalpies and Gibbs free energies to determine the spontaneity of the reaction.

Table 2: Calculated Activation Energies for a Hypothetical SNAr Reaction (Illustrative Data)

Reaction Pathway Activation Energy (kcal/mol)
Nucleophilic attack at C2 18.5

Predictive Studies for Structure-Reactivity and Selectivity

Predictive studies, often employing Quantitative Structure-Activity Relationship (QSAR) models, can correlate the structural features of this compound and its analogues with their chemical reactivity and selectivity. researchgate.net These models use molecular descriptors derived from computational chemistry to predict the behavior of new, unsynthesized compounds.

For this specific molecule, descriptors such as atomic charges, FMO energies, and steric parameters can be calculated. These descriptors can then be used to build a QSAR model for a particular reaction, for example, its reactivity towards a specific enzyme or its rate of reaction in a particular chemical transformation. Such models are valuable in medicinal chemistry for predicting the biological activity of derivatives. mdpi.com

The selectivity of reactions can also be predicted. For example, in reactions involving multiple potential sites, such as the pyridine ring nitrogen, the amine nitrogen, and the halogen-substituted carbons, computational models can predict which site is most likely to react under specific conditions. This is often achieved by calculating the relative activation energies for reaction at each site or by analyzing local reactivity descriptors like Fukui functions.

In Silico Screening and Virtual Library Design for Analogues

In silico screening and the design of virtual libraries are powerful computational strategies used in drug discovery to identify promising new molecules based on a lead compound like this compound. ijfmr.comresearchgate.net

Starting with the core structure of this compound, a virtual library of analogues can be generated by systematically modifying the substituents. For example, the chloro and fluoro groups could be replaced with other halogens or small organic moieties. The methanamine group could be modified to other functional groups.

This virtual library can then be screened in silico for desired properties. For instance, if the target is a specific protein, molecular docking simulations can be used to predict the binding affinity of each analogue to the protein's active site. nih.gov Compounds with high predicted binding affinities can then be prioritized for synthesis and experimental testing. This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates. dovepress.commdpi.com

Spectroscopic Property Prediction and Interpretation

Computational chemistry can accurately predict various spectroscopic properties of this compound, which is crucial for its characterization and for the interpretation of experimental spectra.

NMR Spectroscopy: The chemical shifts of 1H, 13C, 19F, and 15N nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu These predictions are highly valuable for assigning the signals in experimental NMR spectra, especially for complex molecules. The calculated chemical shifts are typically compared to a reference compound (like tetramethylsilane for 1H and 13C) to obtain the final predicted spectrum. github.io

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from first principles. researchgate.net These calculations help in assigning the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as C-H stretches, C=N stretches of the pyridine ring, and N-H bends of the amine group. researchgate.net Comparing the computed spectrum with the experimental one can confirm the structure of the synthesized compound. up.ac.za

Table 3: Predicted 13C NMR Chemical Shifts (Illustrative Data)

Carbon Atom Predicted Chemical Shift (ppm)
C2 (C-Cl) 155.2
C3 115.8
C4 (C-CH2NH2) 148.5
C5 115.1
C6 (C-F) 162.3

Future Prospects and Emerging Research Areas for 2 Chloro 6 Fluoropyridin 4 Yl Methanamine

Innovations in Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For a molecule like (2-Chloro-6-fluoropyridin-4-yl)methanamine, future research will likely focus on developing more sustainable synthetic routes that move away from traditional, often harsh, chemical methods.

Key areas of innovation will include the use of eco-friendly solvents, the development of catalytic reactions to replace stoichiometric reagents, and the exploration of bio-catalysis and flow chemistry. For instance, the synthesis of pyridine (B92270) derivatives is progressively employing methods that are more environmentally benign, such as using activated fly ash as a reusable catalyst or designing one-pot multicomponent reactions to improve atom economy. bhu.ac.inresearchgate.net These approaches not only offer a greener footprint but can also lead to higher yields and simpler purification processes. The use of biomass-derived materials as starting points for pyridine synthesis is another burgeoning area that could revolutionize the production of such compounds. numberanalytics.com

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Substituted Pyridines

Feature Traditional Synthesis Green Synthesis Approach
Solvents Often uses hazardous organic solvents (e.g., chlorinated hydrocarbons). Employs safer, renewable solvents (e.g., water, ethanol, ionic liquids). mdpi.com
Catalysts May use stoichiometric, non-recyclable reagents. Focuses on recyclable, heterogeneous, or biocatalysts. bhu.ac.in
Energy Typically requires high temperatures and pressures. Utilizes alternative energy sources like microwave or ultrasound to reduce energy consumption. mdpi.com
Waste Can generate significant amounts of hazardous waste. Designed to minimize byproducts and waste through high atom economy reactions. nih.gov

Discovery of Novel Reactivity and Transformation Pathways

The unique electronic properties of the pyridine ring, influenced by the chloro and fluoro substituents in this compound, suggest a rich landscape for discovering novel chemical reactions. Future research is expected to delve into new transformation pathways that leverage the reactivity of the C-Cl and C-F bonds, as well as the nucleophilicity of the methanamine group.

Exploration into transition-metal-catalyzed cross-coupling reactions, for example, could unlock new ways to functionalize the pyridine core, leading to a diverse array of derivatives with potential applications in pharmaceuticals and materials science. Additionally, the development of asymmetric synthesis techniques for pyridine derivatives is a significant area of interest, enabling the creation of chiral molecules with specific biological activities. numberanalytics.com The investigation of photocatalysis and electrocatalysis in pyridine synthesis also presents an opportunity for milder and more selective reaction conditions. numberanalytics.com

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

Furthermore, ML algorithms can be trained to predict reaction outcomes and optimize reaction conditions with high accuracy. beilstein-journals.orgnih.govrjptonline.org By learning from existing experimental data, these models can suggest the optimal temperature, solvent, catalyst, and other parameters to maximize the yield and selectivity of a desired transformation involving this compound. This data-driven approach can significantly accelerate the research and development cycle. nih.govresearchgate.net

High-Throughput Experimentation and Automated Reaction Optimization

High-throughput experimentation (HTE) allows for the rapid screening of a large number of reaction conditions in parallel. This technology will be instrumental in exploring the chemical space around this compound. By using automated robotic platforms, researchers can efficiently test a wide range of catalysts, reagents, and solvents to quickly identify optimal conditions for a given reaction.

The integration of HTE with machine learning algorithms creates a powerful feedback loop for automated reaction optimization. beilstein-journals.org An autonomous system can perform a set of experiments, analyze the results, and then use an ML model to decide the next set of experiments to run, progressively moving towards the optimal reaction conditions without human intervention. This approach not only accelerates the optimization process but also generates large, high-quality datasets that can be used to train more accurate predictive models. nih.gov

Table 2: Hypothetical High-Throughput Screening for a Cross-Coupling Reaction

Parameter Variables Screened
Catalyst Palladium, Nickel, Copper complexes
Ligand Various phosphine (B1218219) and N-heterocyclic carbene ligands
Base Organic and inorganic bases (e.g., K2CO3, Cs2CO3, DBU)
Solvent Toluene, Dioxane, DMF, Acetonitrile
Temperature Range from 60°C to 120°C

Interdisciplinary Research in Materials Science and Catalysis

The structural motifs present in this compound make it a compelling building block for the development of new functional materials and catalysts. In materials science, the pyridine core can be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with tailored electronic, optical, or porous properties. The presence of halogen atoms provides handles for further functionalization, allowing for fine-tuning of the material's characteristics.

In the field of catalysis, this compound or its derivatives could serve as ligands for transition metal catalysts. The specific electronic and steric properties imparted by the substituents on the pyridine ring can influence the activity and selectivity of the catalyst in a variety of organic transformations. Future interdisciplinary research will likely focus on designing and synthesizing novel materials and catalysts based on the this compound scaffold and evaluating their performance in a range of applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Chloro-6-fluoropyridin-4-yl)methanamine, and how are intermediates characterized?

  • Methodology : The synthesis typically involves halogenation and amination steps. For example, fluorination at the 6-position of a pyridine precursor can be achieved via nucleophilic aromatic substitution using KF or CsF under anhydrous conditions. Subsequent chlorination at the 2-position may employ POCl₃ or PCl₅. The methanamine group is introduced via reductive amination (e.g., using NaBH₃CN) or catalytic hydrogenation.
  • Characterization : Intermediates are validated via 1^1H/13^{13}C NMR (to confirm substitution patterns), HPLC (≥95% purity thresholds), and mass spectrometry (to verify molecular weight). X-ray crystallography (using SHELX programs ) resolves structural ambiguities.

Q. What analytical techniques are critical for confirming the purity and identity of this compound?

  • Methodology :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity. GC-MS monitors volatile byproducts.
  • Spectroscopy : 19^{19}F NMR distinguishes fluorine environments, while IR spectroscopy confirms amine (-NH₂) and C-Cl bonds.
  • Elemental Analysis : Validates stoichiometric ratios of C, H, N, and halogens .

Q. How should researchers handle and store this compound to ensure stability?

  • Protocols :

  • Handling : Use nitrile gloves, sealed goggles, and fume hoods to avoid dermal/ocular exposure. Avoid skin contact due to potential amine reactivity .
  • Storage : Keep in amber glass vials under inert gas (Ar/N₂) at -20°C to prevent hydrolysis of the chloro-fluoropyridine backbone. Desiccants (e.g., silica gel) mitigate moisture absorption .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution. The electron-withdrawing effects of Cl and F substituents lower the LUMO energy at the 4-position, favoring nucleophilic attack. Solvent effects (e.g., DMF vs. THF) are simulated using the COSMO-RS model .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Case Study : If 1^1H NMR shows unexpected splitting in the methanamine protons:

Isotopic Labeling : Introduce 15^{15}N to track amine group interactions.

Variable Temperature NMR : Identifies dynamic processes (e.g., hindered rotation).

X-ray Diffraction : Resolves conformational isomers or crystal packing effects .

Q. How can reaction conditions be optimized for coupling this compound with aryl boronic acids?

  • Methodology :

  • Catalyst Screening : Pd(PPh₃)₄ vs. XPhos Pd G3 for Suzuki-Miyaura coupling.
  • Solvent Optimization : Dioxane/water mixtures (4:1) enhance solubility while minimizing dehalogenation.
  • Kinetic Monitoring : In-situ IR tracks consumption of the boronic acid (C-O stretch at 1250 cm⁻¹). Post-reaction, column chromatography (silica gel, EtOAc/hexane) isolates biaryl products .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported biological activity of this compound derivatives?

  • Approach :

Reproducibility Checks : Confirm assay conditions (e.g., cell line viability, incubation time).

Metabolite Profiling : LC-MS identifies degradation products that may interfere with activity.

Structural Analogues : Compare with fluoropyridine derivatives (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine ) to isolate substituent effects.

Safety and Waste Management

Q. What are the protocols for neutralizing waste containing this compound?

  • Procedure :

  • Hydrolysis : Treat with 10% NaOH (1 hr, 60°C) to cleave C-Cl bonds, followed by activated carbon filtration.
  • Disposal : Collect in halogenated waste containers and incinerate at >1200°C with scrubbers to prevent HF/Cl₂ emissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.